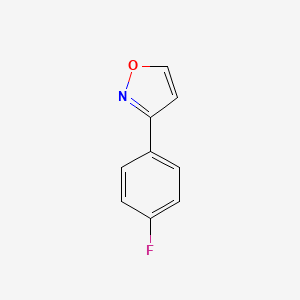

3-(4-Fluorophenyl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluorophenyl)isoxazole is a heterocyclic compound characterized by the presence of an isoxazole ring substituted with a 4-fluorophenyl group

Mécanisme D'action

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

Compounds with similar structures, such as other isoxazole derivatives, have been reported to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can lead to changes in cellular processes and functions .

Biochemical Pathways

Isoxazole derivatives, in general, have been found to impact a wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular activities . These activities suggest that isoxazole derivatives may affect multiple biochemical pathways.

Result of Action

Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II) . The reaction conditions generally include moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-Fluorophenyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, often using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

3-(4-Fluorophenyl)isoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Comparaison Avec Des Composés Similaires

- 3-Phenylisoxazole

- 3-(4-Chlorophenyl)isoxazole

- 3-(4-Methylphenyl)isoxazole

Comparison: 3-(4-Fluorophenyl)isoxazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets, making it a valuable molecule in drug discovery .

Activité Biologique

3-(4-Fluorophenyl)isoxazole is a compound belonging to the isoxazole family, which are five-membered heterocycles containing nitrogen and oxygen. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent studies and findings.

The molecular formula of this compound is C9H7FNO, with a molecular weight of approximately 167.16 g/mol. The structure consists of a fluorophenyl group attached to an isoxazole ring, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of fluorophenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancers. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 15.48 μg/ml to over 400 μg/ml depending on the specific derivative and cell line tested .

| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| 2d | HeLa | 15.48 | Induces apoptosis |

| 2e | Hep3B | ~23 | Reduces necrosis |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. For example, compounds such as 2d and 2e were shown to induce a delay in the G2/M phase of the cell cycle, similar to the positive control doxorubicin . Additionally, they significantly reduced alpha-fetoprotein secretion in Hep3B cells, indicating potential therapeutic implications for liver cancer treatment.

Anti-inflammatory and Analgesic Properties

Isoxazoles have also been investigated for their anti-inflammatory properties. In various studies, isoxazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses . This suggests that this compound may contribute to pain relief and inflammation reduction through similar mechanisms.

Antimicrobial Activity

The antimicrobial properties of isoxazoles have been documented extensively. Compounds within this class have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of isoxazole derivatives on various cancer cell lines, it was found that modifications at the C-5 position significantly influenced biological activity. The presence of a fluorine atom at the para position enhanced interaction with cellular targets, leading to increased potency against specific cancer types .

- Fluorination Studies : Research on the direct fluorination of isoxazoles revealed that introducing fluorine at strategic positions could enhance biological activity by improving binding affinity to target proteins involved in disease pathways such as cystic fibrosis transmembrane conductance regulator (CFTR) modulation .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIYGAJCKRGUBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.